molecular formula C22H17ClN2O4 B302036 N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Katalognummer B302036
Molekulargewicht: 408.8 g/mol
InChI-Schlüssel: OTDISDKCZFQXDX-WYMPLXKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies suggest that the compound may act through various pathways, including inhibition of specific enzymes and modulation of cellular signaling pathways. The exact mechanism of action may vary depending on the specific application of the compound.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide may have various biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases. Additionally, the compound has been studied for its potential to modulate specific cellular processes, including cell growth and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its properties can be easily modified through chemical modifications. Additionally, the compound has shown promising results in various assays, including cell-based assays and animal models. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Zukünftige Richtungen

Several future directions for research on N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be identified. One potential direction is the development of new derivatives of the compound with improved properties for specific applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, the compound's potential applications in material science should be further explored, particularly in the development of new materials with unique properties.
Conclusion:
N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the compound's potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Synthesemethoden

The synthesis of N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and material science. The compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, the compound has been studied for its potential use in the development of new materials with unique properties.

Eigenschaften

Produktname

N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molekularformel

C22H17ClN2O4

Molekulargewicht

408.8 g/mol

IUPAC-Name

N-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H17ClN2O4/c1-27-19-10-13(9-17(23)21(19)28-2)12-24-25-22(26)20-11-16-15-6-4-3-5-14(15)7-8-18(16)29-20/h3-12H,1-2H3,(H,25,26)/b24-12+

InChI-Schlüssel

OTDISDKCZFQXDX-WYMPLXKRSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OC

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OC

Kanonische SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.